REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C[CH:17](C)[CH2:18][C:19](=[O:21])C.BrCCCO>O>[OH:21][CH2:19][CH2:18][CH2:17][O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
0.51 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)C
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to between 85 and 90° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated from the organic layer
|
Type
|
ADDITION
|
Details
|
The organic layer was diluted with 4-methyl-2-pentanone (400 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCOC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |